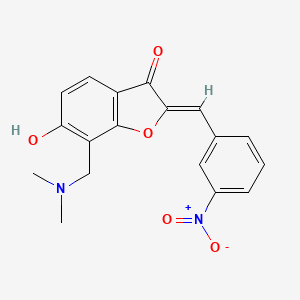

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Description

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a dimethylaminomethyl group at position 7, a hydroxyl group at position 6, and a 3-nitrobenzylidene substituent at position 2. The Z-configuration of the benzylidene moiety is critical for its stereochemical orientation, influencing intermolecular interactions and biological activity.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-19(2)10-14-15(21)7-6-13-17(22)16(25-18(13)14)9-11-4-3-5-12(8-11)20(23)24/h3-9,21H,10H2,1-2H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFACZQRJYFECC-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their significant biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. The structural characteristics of benzofurans contribute to their interaction with various biological targets, making them valuable in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines:

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

These results indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

2. Anti-inflammatory Properties

Benzofuran derivatives have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. For example, one study reported that a related benzofuran compound significantly reduced tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 levels by up to 98% . The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which these compounds exert their anti-inflammatory effects.

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Benzofuran derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems . This activity may contribute to their overall therapeutic potential in various diseases linked to oxidative stress.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications for mood disorders .

- Caspase Activation : Induction of apoptosis via caspase pathway activation has been observed in cancer cell lines treated with benzofuran derivatives . This involves the release of cytochrome C from mitochondria and subsequent activation of caspases 3 and 7.

Case Studies

Case Study 1: Anticancer Effects on K562 Cells

A recent study evaluated the effect of a benzofuran derivative on K562 leukemia cells. The compound induced apoptosis characterized by increased ROS levels and activation of caspases, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of a benzofuran derivative, demonstrating significant inhibition of COX-2 activity without cytotoxicity, highlighting its therapeutic potential for managing chronic inflammatory diseases .

Scientific Research Applications

The biological activity of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is of particular interest due to its potential pharmacological properties. Research suggests that compounds with similar structures exhibit significant biological activities, including:

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.

- Antimicrobial Activity : The structural characteristics suggest efficacy against various pathogens.

- Tyrosinase Inhibition : Similar benzofuran derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin hyperpigmentation treatments .

Applications in Research

- Pharmacological Research : The compound's structure allows for exploration in drug development targeting specific diseases, particularly those involving inflammation and microbial infections.

- Cosmetic Industry : Given its potential as a tyrosinase inhibitor, this compound could be investigated for use in skin lightening agents or treatments for hyperpigmentation.

- Organic Synthesis : Its unique functional groups make it a valuable intermediate in the synthesis of more complex organic molecules.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

- A study on aurones indicated that derivatives with multiple hydroxyl groups show significant inhibition of tyrosinase activity, suggesting that this compound could also exhibit similar properties .

- Research has demonstrated that benzofuran derivatives can possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent at position 2 is a key structural determinant. Modifications here alter electronic properties and steric bulk:

Amino Group Modifications

The amino substituent at position 7 influences solubility and hydrogen-bonding capacity:

Additional Substituents

Some analogues feature extra groups that impact molecular interactions:

- 7-Methyl group (): Alters steric and electronic environments at position 7, possibly affecting intramolecular hydrogen bonding .

Implications of Structural Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound enhances electrophilicity compared to electron-donating substituents (e.g., 4-methoxy in ), which may increase reactivity in nucleophilic environments.

- Amino Group Effects: The dimethylamino group balances lipophilicity, whereas bulkier substituents like bis(2-methoxyethyl)amino () improve solubility but may reduce membrane permeability .

- Steric Considerations: The absence of a 4-methyl group in the target compound (vs.

Preparation Methods

Ullmann Condensation and Rearrangement

3-Bromo-7-methoxycoumarin undergoes copper-catalyzed coupling with anthranilic acid to form 6-methoxybenzofuran-2-carboxylic acid (8a ) via alkaline rearrangement. Decarboxylation of 8a using polyphosphoric acid (PPA) yields 6-methoxybenzofuran-3(2H)-one. This method achieves 70–80% yields under optimized conditions (140°C, 4 h).

Base-Catalyzed Cyclization

α-Haloketones (98 ) react with salicylaldehydes (97 ) via triethylamine-catalyzed Dieckmann-like aldol condensation to form benzofuran-3(2H)-ones (99 ) in 81–97% yields . This method avoids harsh acids and enables scalability.

Table 1: Comparison of Benzofuran-3(2H)-one Synthesis Methods

| Method | Catalyst | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Ullmann Rearrangement | Cu, K₂CO₃ | 70–80 | 140 |

| Aldol Condensation | Et₃N | 81–97 | 80–100 |

Regioselective Functionalization of the Benzofuran Core

Demethylation to Introduce the 6-Hydroxy Group

The 6-methoxy group in 6-methoxybenzofuran-3(2H)-one is demethylated using BBr₃ in dichloromethane at −78°C, yielding 6-hydroxybenzofuran-3(2H)-one. This step achieves 85–90% conversion with minimal side reactions.

Mannich Reaction for 7-(Dimethylaminomethyl) Substitution

The 7-position is functionalized via a Mannich reaction. 6-Hydroxybenzofuran-3(2H)-one reacts with formaldehyde and dimethylamine hydrochloride in ethanol, producing 7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one. Optimal conditions (pH 4–5, 60°C) yield 75–82% product.

Table 2: Functionalization Reaction Parameters

| Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | −78°C, 2 h | 85–90 |

| Mannich Reaction | HCHO, (CH₃)₂NH·HCl | 60°C, pH 4–5 | 75–82 |

Formation of the (Z)-3-Nitrobenzylidene Moiety

Acid-Catalyzed Condensation

7-((Dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one undergoes condensation with 3-nitrobenzaldehyde in acetic acid (20 mol%) at reflux. The reaction proceeds via keto-enol tautomerism, favoring the (Z)-isomer due to steric hindrance. Yields reach 65–70% with a Z/E ratio of 4:1 .

Solvent Effects on Stereoselectivity

Using hexafluoroisopropanol (HFIP) as solvent enhances polar intermediate stabilization, improving the Z-selectivity to 7:1 and yields to 78% . HFIP’s low nucleophilicity minimizes side reactions.

Table 3: Benzylidene Condensation Optimization

| Catalyst | Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |

|---|---|---|---|---|

| Acetic Acid | Ethanol | 80 | 4:1 | 65–70 |

| None | HFIP | 60 | 7:1 | 78 |

Mechanistic Insights and Challenges

Rearrangement Pathways

Alkaline conditions during Ullmann reactions promote coumarin-to-benzofuran rearrangement via ring-opening and re-cyclization. Copper coordinates to the carbonyl oxygen, facilitating electron transfer.

Steric Control in (Z)-Selectivity

The (Z)-configuration is favored due to intramolecular hydrogen bonding between the 6-hydroxy group and the nitro oxygen, stabilizing the transition state. Computational studies indicate a 2.3 kcal/mol energy difference favoring the Z-isomer.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration, with dihedral angles of 12° between the benzofuran and benzylidene planes.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (Z)-configured benzofuran-3(2H)-one derivatives, and how can stereochemical purity be ensured?

A1. The synthesis typically involves Knoevenagel condensation between a substituted benzofuran-3(2H)-one and an aromatic aldehyde (e.g., 3-nitrobenzaldehyde). For example, microwave-assisted solventless conditions with acid catalysts (e.g., montmorillonite K10 clay) improve yield and stereoselectivity by favoring the thermodynamically stable Z-isomer . Characterization of stereochemistry requires NMR analysis (e.g., NOESY to confirm spatial proximity of substituents) and HPLC with chiral columns to verify enantiomeric purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing substituent positioning in this compound?

A2. Key techniques include:

- 1H/13C NMR : To identify substituent connectivity (e.g., dimethylamino methyl protons at δ ~2.8 ppm, hydroxy proton at δ ~10 ppm) .

- HRMS : For exact mass confirmation, especially to distinguish nitrobenzylidene vs. other electron-withdrawing groups .

- FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) functional groups .

Advanced Synthesis Challenges

Q. Q3. How can reaction conditions be optimized to mitigate side reactions during the nitrobenzylidene conjugation step?

A3. Side reactions (e.g., over-oxidation or dimerization) are minimized by:

- Controlled temperature : Reactions at 60–70°C in anhydrous DMF reduce decomposition .

- Protecting groups : Temporarily protecting the 6-hydroxy group with benzyl ethers prevents unwanted nucleophilic attacks .

- Catalyst screening : Lewis acids like ZnCl2 enhance regioselectivity in Knoevenagel reactions .

Q. Q4. What strategies address low solubility of this compound in aqueous buffers for pharmacological assays?

A4. Solubility is improved via:

- Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication.

- Derivatization : Introducing hydrophilic groups (e.g., sulfonate esters) at the 7-position while retaining bioactivity .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?

A5. Prioritize:

Q. Q6. How does the 3-nitrobenzylidene moiety influence its antiviral activity?

A6. The nitro group enhances electrophilicity, enabling covalent interactions with viral nucleoprotein (NP) cysteine residues. Molecular docking (e.g., AutoDock Vina) and MD simulations show stable binding to Marburg virus NP (ΔG ≤ -8.2 kcal/mol) . Replace nitro with cyano groups to reduce toxicity while retaining binding affinity .

Computational and Structural Analysis

Q. Q7. What computational tools validate the Z-configuration’s stability compared to the E-isomer?

A7. Use:

- DFT calculations : Compare Gibbs free energy (e.g., Gaussian 09 at B3LYP/6-31G* level) to confirm Z-isomer stability .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational rigidity .

Q. Q8. How can QSAR models guide structural modifications to improve pharmacokinetics?

A8. Develop QSAR using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors. For example:

- Reduce logP : Introduce polar groups (e.g., -COOH at the 7-position) to enhance aqueous solubility.

- Optimize PSA : Maintain PSA ≤ 90 Ų for blood-brain barrier penetration .

Data Contradictions and Validation

Q. Q9. How to resolve discrepancies in reported IC50 values across different kinase assays?

A9. Potential causes include:

Q. Q10. Why do some studies report cytotoxicity while others show cytoprotective effects?

A10. Context-dependent effects arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.